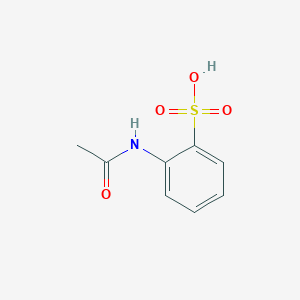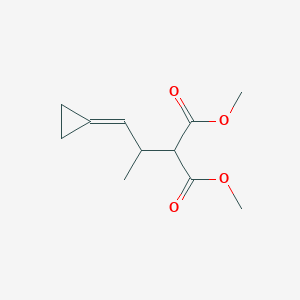
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C11H16O4. It is known for its unique structure, which includes a cyclopropylidene group and a dimethyl ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of Propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The cyclopropylidene group and ester functionalities play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, dimethyl ester: Lacks the cyclopropylidene group, making it less reactive in certain chemical reactions.
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, diethyl ester: Similar structure but with ethyl ester groups instead of methyl ester groups, leading to different reactivity and properties.
Uniqueness
Propanedioic acid, (2-cyclopropylidene-1-methylethyl)-, dimethyl ester is unique due to its specific combination of a cyclopropylidene group and dimethyl ester functionalities. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propiedades
Número CAS |
136964-24-4 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
dimethyl 2-(1-cyclopropylidenepropan-2-yl)propanedioate |
InChI |
InChI=1S/C11H16O4/c1-7(6-8-4-5-8)9(10(12)14-2)11(13)15-3/h6-7,9H,4-5H2,1-3H3 |
Clave InChI |
IZGITAZSPPKXOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C1CC1)C(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
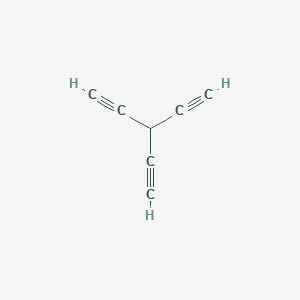
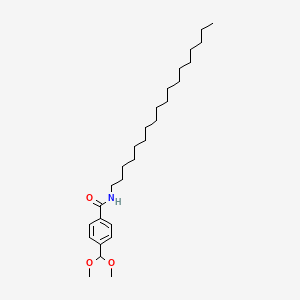
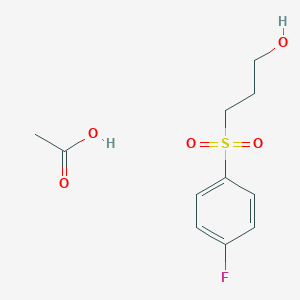
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
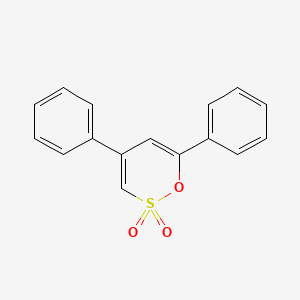
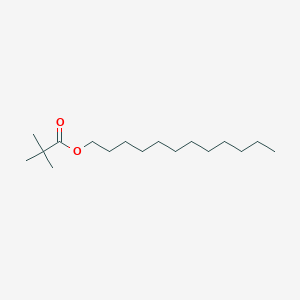
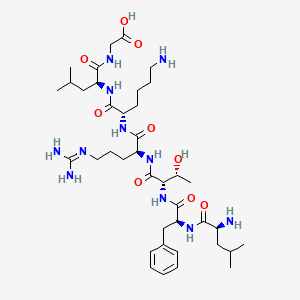
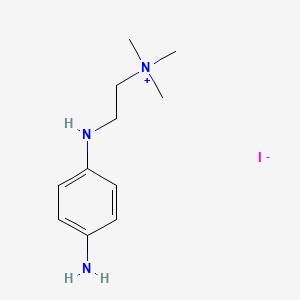
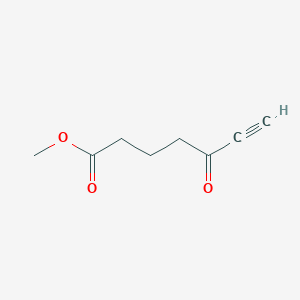
![4,4'-[(Propylazanediyl)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B14266575.png)
